
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine: is a chemical compound that features a piperidine ring substituted with a chloropyridazine moiety and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine typically involves the following steps:
Formation of the Chloropyridazine Moiety: The chloropyridazine ring can be synthesized through the chlorination of pyridazine using reagents such as phosphorus oxychloride.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.
Coupling Reaction: The chloropyridazine moiety is then coupled with the piperidine ring through nucleophilic substitution reactions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the chloropyridazine moiety or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom of the chloropyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation Products: Oxides of the methanamine group.
Reduction Products: Reduced forms of the chloropyridazine or piperidine rings.
Substitution Products: Compounds with substituted chloropyridazine moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes or molecular interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.
Wirkmechanismus
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanamine
- (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanamine
- (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)ethanamine
Uniqueness:
- Structural Features: The specific positioning of the methanamine group and the chloropyridazine moiety in (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine imparts unique chemical and biological properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C10H15ClN4 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C10H15ClN4/c11-9-3-4-10(14-13-9)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7,12H2 |
InChI-Schlüssel |
GEQUPVXKJXLUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


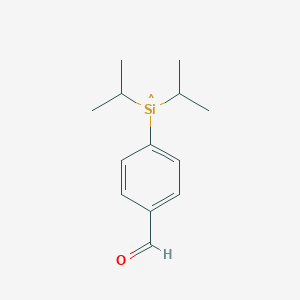
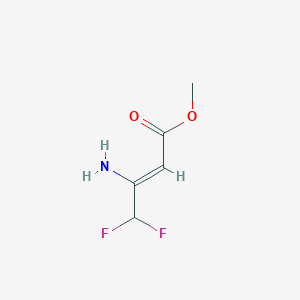
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
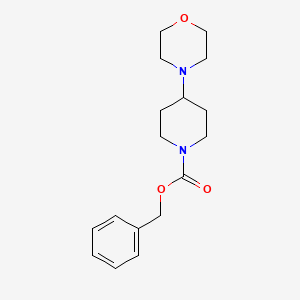

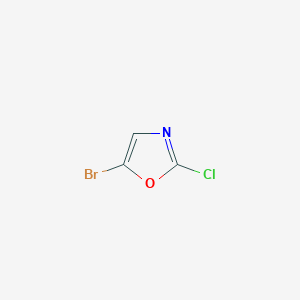

![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)

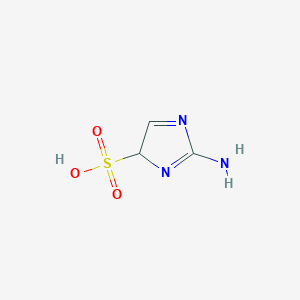
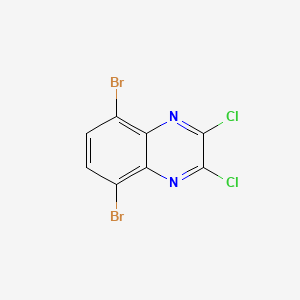
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
